molecular formula C6H6N2O2 B026353 4-Hydroxypicolinamide CAS No. 100047-35-6

4-Hydroxypicolinamide

Cat. No. B026353
M. Wt: 138.12 g/mol
InChI Key: LETSXPSXBBJUSY-UHFFFAOYSA-N
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Description

4-Hydroxypicolinamide is a chemical compound that is closely related to 3-Hydroxypicolinamide . It is used in various chemical reactions and has a molecular weight of 138.12 .


Synthesis Analysis

The synthesis of a complex of Eu3+ with the 3-Hydroxypicolinamide ligand (Hhpa) has been reported . This involves obtaining bis [2-carbamoyl (κO)pyridin-3-olato (κO’)] lanthanide complexes, which were characterized through elemental analysis, thermal analysis, infrared and photoluminescence spectroscopies .


Molecular Structure Analysis

The molecular structure of 3-Hydroxypicolinamide complexes has been determined through X-ray crystal structure analysis . The coordination sphere of the cobalt (II) center in the complex is completed by two coordinated water ligands .


Chemical Reactions Analysis

3-Hydroxypicolinamide has been used in the synthesis of new complexes with Eu3+ . The results attest for the occurrence of a unique coordination site of low symmetry for the Eu3+ ions, in which two anionic hpa ligands coordinate the cations through an O/O chelating system .


Physical And Chemical Properties Analysis

3-Hydroxypicolinamide is a solid at 20 degrees Celsius . It has a molecular weight of 138.12 .

Scientific Research Applications

  • Histone Deacetylase Inhibitors for Cancer Treatment : 4-Oxoquinazoline-based N-hydroxypropenamides, which include derivatives of 4-hydroxypicolinamide, have shown potent histone deacetylase inhibitory activity. These compounds, particularly 10l and 10m, exhibited cytotoxicity against human cancer cell lines, suggesting their potential as cancer therapeutics (Anh et al., 2021).

  • Quantum Computational and Molecular Docking Studies : N-(4-Hydroxyphenyl)picolinamide has been the subject of quantum computations and molecular docking studies. These studies revealed insights into its chemical activity and bioactivity, indicating potential medical applications (Singh et al., 2021).

  • Copper-Catalyzed Couplings in Organic Synthesis : 6-Hydroxypicolinamide ligands were found to effectively support copper-catalyzed couplings of heteroaryl bromides and chlorides with heteroaryl primary amines. This enables selective C-N coupling, which is crucial in organic synthesis (Bernhardson et al., 2019).

  • Intermediate for Targeted Cancer Treatments : 4-(4-Aminophenoxy)-N-propylpicolinamide 4 derivatives show promise as intermediates for synthesizing targeted cancer treatments. These derivatives potentially offer curative effects with less harmful side-effects (Xiong et al., 2018).

  • Selective HIV-1 Integrase Inhibitors : A new class of 3-hydroxypicolinamides has been identified as selective inhibitors of HIV-1 integrase-LEDGF/p75 interaction, showing potential for development as therapeutically selective antiviral agents (Zhang et al., 2017).

  • Photochemical Reaction Applications : The excited-state proton transfer reaction of 3-hydroxypicolinamide has been theoretically studied, showing good agreement with experimental results. This suggests potential applications in photochemical reactions (Weng, 1992).

  • Sensitizing Effect on Terbium Luminescence : 3-Hydroxypicolinamide strongly sensitizes terbium luminescence in slightly acidic to neutral solutions. This finding has implications for the development of luminescence-based sensors and assays (Devi et al., 2014).

Safety And Hazards

3-Hydroxypicolinamide can cause skin and eye irritation . It is recommended to wash thoroughly after handling and to wear protective gloves, eye protection, and face protection .

Future Directions

The phosphorescence of the synthesized gadolinium complex provides the energy of the triplet state, which is determined to be at 20,830 cm -1 over the ground state . This makes the Hhpa ligand very adequate for sensitizing the Eu3+ luminescence, which leads to a very efficient antenna effect and opens a wide range of applications for the complex in light emitting organic-inorganic devices .

properties

IUPAC Name

4-oxo-1H-pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-6(10)5-3-4(9)1-2-8-5/h1-3H,(H2,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETSXPSXBBJUSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-1,4-dihydropyridine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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